Technical Monograph: N5-Cbz-D-Ornithine Methyl Ester HCl
Technical Monograph: N5-Cbz-D-Ornithine Methyl Ester HCl
This technical guide provides a comprehensive analysis of N5-Cbz-D-ornithine methyl ester hydrochloride (H-D-Orn(Z)-OMe·HCl), a critical chiral building block in the synthesis of peptidomimetics and protease-resistant therapeutics.
Role in Peptidomimetics and Orthogonal Synthesis
Executive Summary
N5-Cbz-D-ornithine methyl ester HCl is a orthogonally protected amino acid derivative used primarily to introduce D-ornithine residues into peptide chains. The D-configuration confers resistance to enzymatic degradation (proteolysis) by endogenous L-specific proteases, making it invaluable for stabilizing peptide drugs.
The compound features three distinct functional sites:
- -Amine: Free (as HCl salt), ready for acylation/coupling.
- -Amine (Side Chain): Protected by the acid-stable, hydrogenolysis-labile Carbobenzyloxy (Cbz/Z) group.
-
Carboxyl Group: Protected as a methyl ester, removable by mild alkaline hydrolysis.
This orthogonality allows for the precise construction of branched peptides, cyclic lactams, and enzyme inhibitors without side-chain interference.
Physicochemical Profile
The following data characterizes the commercially available hydrochloride salt.
| Property | Specification |
| Chemical Name | Methyl (R)-2-amino-5-(((benzyloxy)carbonyl)amino)pentanoate hydrochloride |
| Common Abbreviation | H-D-Orn(Z)-OMe[1][][]·HCl |
| CAS Number | 352274-96-5 (D-isomer) / 5874-75-9 (L-isomer) |
| Molecular Formula | C |
| Molecular Weight | 316.78 g/mol |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in Water, Methanol, DMSO, DMF |
| Melting Point | 141–147 °C (Lit. for L-isomer) |
| Hygroscopicity | Moderate; store under desiccant |
| Stereochemistry | D-Enantiomer ( |
Synthesis & Production Logic
The synthesis of H-D-Orn(Z)-OMe·HCl requires high regioselectivity to protect the
Mechanistic Pathway
-
Chelation: D-Ornithine complexes with Cu
ions. The -amine and carboxylate coordinate with copper, sterically and electronically shielding them. The distal -amine remains free. -
Protection: Benzyl chloroformate (Cbz-Cl) reacts exclusively with the exposed
-amine. -
Decomplexation: Removal of copper (using EDTA or H
S) yields H-D-Orn(Z)-OH. -
Esterification: Treatment with thionyl chloride in methanol converts the carboxylic acid to the methyl ester while forming the
-amine hydrochloride salt.
Caption: Regioselective synthesis via Copper(II) chelation ensures exclusive delta-protection before esterification.
Chemical Reactivity & Orthogonality
The utility of this compound lies in its ability to withstand various reaction conditions while allowing selective deprotection.
Orthogonal Protection Scheme
-
Base Sensitivity (Methyl Ester): The C-terminus can be deprotected using 1N LiOH or NaOH (Saponification) to yield the free acid for further coupling, without affecting the Cbz group.
-
Hydrogenolysis Sensitivity (Cbz): The side chain is stable to TFA (used in Boc removal) and Piperidine (used in Fmoc removal). It is removed via catalytic hydrogenation (H
/Pd-C) or strong acids (HBr/AcOH, HF). -
Coupling (Free
-Amine): The amine reacts readily with activated carboxylic acids (using EDC, HATU, or DCC).
Caption: The orthogonal reactivity profile allows selective manipulation of the N-terminus, C-terminus, or Side Chain.
Experimental Protocols
General Peptide Coupling Protocol (Solution Phase)
This protocol describes coupling H-D-Orn(Z)-OMe·HCl to a Boc-protected amino acid (e.g., Boc-Ala-OH).
Reagents:
-
Boc-Amino Acid (1.1 equiv)
-
Coupling Agent: EDC[5]·HCl (1.2 equiv) + HOBt (1.2 equiv)
-
Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)
-
Solvent: Anhydrous DMF or DCM
Procedure:
-
Dissolution: Dissolve 1.0 mmol of H-D-Orn(Z)-OMe·HCl and 1.1 mmol of Boc-Amino Acid in 10 mL DCM (or DMF).
-
Activation: Cool to 0°C. Add HOBt and EDC·HCl.
-
Neutralization: Add DIPEA dropwise. The solution pH should be adjusted to ~8 (check with wet pH paper). Note: The first equivalent of DIPEA neutralizes the HCl salt.
-
Reaction: Stir at 0°C for 1 hour, then warm to room temperature and stir overnight (12-16 hours).
-
Work-up:
-
Dilute with EtOAc (50 mL).
-
Wash successively with 1N KHSO
(acid wash removes unreacted amine/base), Brine, 5% NaHCO (removes unreacted acid), and Brine. -
Dry over MgSO
, filter, and concentrate in vacuo.
-
-
Validation: Verify product via TLC (check disappearance of amine) and LC-MS.
Cbz Deprotection (Side Chain Liberation)
To free the
-
Dissolve the peptide in Methanol.
-
Add 10% Pd/C catalyst (10% by weight of substrate).
-
Stir under H
atmosphere (balloon pressure) for 2–4 hours. -
Filter through Celite to remove catalyst. Concentrate filtrate.
-
Caution: Cbz removal is slower if the peptide contains sulfur (Cys/Met) due to catalyst poisoning.
-
Quality Control & Characterization
Researchers should verify the identity of the material using NMR and HPLC.
1H NMR Expectations (DMSO-d
- 7.35 ppm: Multiplet (5H), Phenyl ring of Cbz.
-
5.01 ppm: Singlet (2H), Benzylic -CH
- of Cbz. -
3.65 ppm: Singlet (3H), Methyl ester (-OCH
). -
3.9–4.1 ppm: Multiplet (1H),
-CH. -
2.9–3.1 ppm: Multiplet (2H),
-CH (adjacent to NH-Cbz). -
1.4–1.8 ppm: Multiplets (4H),
and -CH - protons.
Purity Standard:
-
HPLC: >98% purity required for GMP peptide synthesis.
-
Enantiomeric Purity: Chiral HPLC should confirm <0.5% L-isomer to ensure biological activity of the final peptidomimetic.
Handling and Storage
-
Storage: Store at +2°C to +8°C. For long-term (>1 year), store at -20°C.
-
Stability: The HCl salt is stable.[7] Free base is prone to cyclization (lactam formation) and should be generated in situ only.
-
Hygroscopicity: The salt is hygroscopic. Allow the bottle to warm to room temperature before opening to prevent water condensation.
References
-
Synthesis of Cbz-protected Amino Acids: Wünsch, E. (1974). Synthese von Peptiden. Houben-Weyl Methods of Organic Chemistry.
-
Copper Complex Protection Method: Kurtz, A. C. (1941). "Use of Copper Salts in the Synthesis of Ornithine and Citrulline". Journal of Biological Chemistry, 140, 705-710.
-
D-Amino Acids in Drug Design: Kreil, G. (1997). "D-Amino acids in animal peptides". Annual Review of Biochemistry, 66, 337-345.
-
Chemical Properties & CAS Verification: PubChem Database. "Ornithine Derivatives".[8][9][10][11] National Library of Medicine.
-
Peptide Coupling Reagents: Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents". Chemical Society Reviews, 38(2), 606-631.
Sources
- 1. sklep.linegal.pl [sklep.linegal.pl]
- 4. H-D-Orn(Z)-OMe.HCl [bapeks.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. echemi.com [echemi.com]
- 7. caymanchem.com [caymanchem.com]
- 8. methyl L-ornithine dihydrochloride | C6H16Cl2N2O2 | CID 14273060 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Ornithine methyl ester. An unusual metabolite encountered in the urine of patients with a urea cycle disorder characterized by hyperammonemia, hyperornithinemia and homocitrullinuria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Methyl N5-(aminocarbonyl)-L-ornithine monohydrochloride | C7H16ClN3O3 | CID 44145533 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. A Supramolecular Approach to Structure-Based Design with A Focus on Synthons Hierarchy in Ornithine-Derived Ligands: Review, Synthesis, Experimental and in Silico Studies [mdpi.com]
